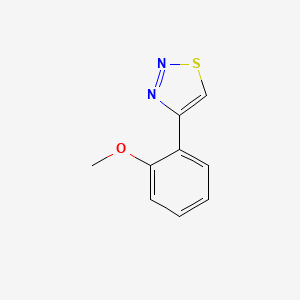

![molecular formula C28H31N3O5 B2888921 2-Methylpropyl 5-[4-(benzyloxy)phenyl]-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 868144-54-1](/img/structure/B2888921.png)

2-Methylpropyl 5-[4-(benzyloxy)phenyl]-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

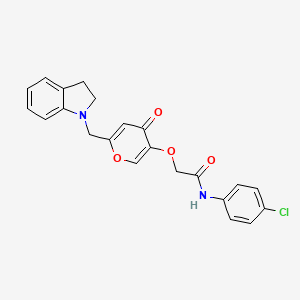

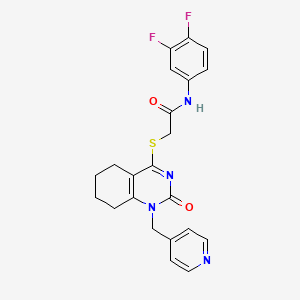

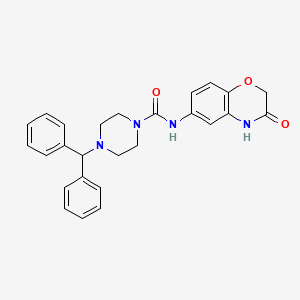

This compound is a pyrimidine derivative, which is a type of organic compound that contains a pyrimidine ring, a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a benzene ring attached to it, making it an aromatic compound .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves reactions such as condensation, substitution, and cyclization . The exact method would depend on the specific substituents present in the compound .Molecular Structure Analysis

The molecular structure of this compound would likely show the aromatic benzene ring and the pyrimidine ring, along with the various substituents attached to these rings .Chemical Reactions Analysis

Reactions involving pyrimidine derivatives can be quite diverse, depending on the specific substituents present. They may undergo reactions such as oxidation, reduction, and various types of substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique

Synthesis and Biological Activity

This compound is part of a broader class of chemicals known for their antiviral, anti-inflammatory, and anticancer properties, among others. For instance, pyrimidine derivatives have been synthesized and evaluated for their biological activities, including antiviral effects against retroviruses and cytostatic properties in cell cultures (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003). These compounds display significant inhibition of retrovirus replication, showcasing the potential therapeutic applications of pyrimidine derivatives in antiretroviral therapy.

Antioxidant and Radioprotective Activities

Pyrimidine derivatives have also been investigated for their antioxidant properties and potential radioprotective effects. A study synthesized and characterized a pyrimidine derivative, evaluating its in vitro antioxidant activity and in vivo radioprotection in a Drosophila melanogaster model. The treated flies showed reduced oxidative stress caused by ionizing e-beam radiation, indicating the compound's efficacy in mitigating radiation-induced damage (Mohan, Sarojini, Narayana, Sanjeev, & Sreepada, 2014).

Synthesis and Antitumor Activity

The synthesis of pyrimidine derivatives and their evaluation for antitumor activity is another area of significant research interest. For example, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine and its potential as a lipid-soluble inhibitor of mammalian dihydrofolate reductase highlights the compound's antitumor properties against specific cancer models (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Anti-inflammatory Properties

The anti-inflammatory properties of pyrimidine derivatives have been explored, showing potential therapeutic applications in treating inflammation-related disorders. For instance, novel thio-1,4-dihydropyrimidine-5-carboxylate derivatives have been synthesized and demonstrated potent anti-inflammatory activity in animal models, comparable to standard anti-inflammatory drugs (Lavanya, Maddila, Jonnalagadda, & Rao, 2013).

Safety And Hazards

Orientations Futures

The study of pyrimidine derivatives is a significant area of research in organic chemistry, particularly in the development of pharmaceuticals and agrochemicals . Future research may focus on exploring new synthetic methods, studying their biological activity, and developing new applications for these compounds .

Propriétés

IUPAC Name |

2-methylpropyl 1,3,7-trimethyl-2,4-dioxo-5-(4-phenylmethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O5/c1-17(2)15-36-27(33)22-18(3)29-25-24(26(32)31(5)28(34)30(25)4)23(22)20-11-13-21(14-12-20)35-16-19-9-7-6-8-10-19/h6-14,17,23,29H,15-16H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWSNDOSDNYBAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)OCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpropyl 5-[4-(benzyloxy)phenyl]-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[2-(dimethylamino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2888844.png)

![N-[[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2888846.png)

![4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2888852.png)

![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2888853.png)

![3-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2888856.png)

![3-(3-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B2888859.png)

![6-(Tert-butyl)-3-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2888861.png)